

Chemical structure and synthesis of Maralixibat chloride

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An In-depth Technical Guide to Maralixibat Chloride: Chemical Structure and Synthesis

Introduction

Maralixibat chloride, sold under the brand name Livmarli, is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] It is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS), a rare genetic disorder that affects the liver and can lead to progressive liver disease.[4][5][6] By selectively inhibiting IBAT in the terminal ileum, maralixibat chloride blocks the reabsorption of bile acids, thereby increasing their fecal excretion and reducing their concentration in the serum.[2][7][8] This targeted mechanism of action addresses the underlying cause of cholestatic pruritus and has demonstrated significant clinical benefit in affected patients.[9][10] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of maralixibat chloride.

Chemical Structure and Identifiers

Maralixibat chloride is a complex synthetic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for Maralixibat Chloride



| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-{[4-({4-[(4R,5R)-3,3-dibutyl-7- (dimethylamino)-4-hydroxy-1,1-dioxo-2,3,4,5- tetrahydro-1λ ⁶ -benzothiepin-5- yl]phenoxy}methyl)phenyl]methyl}-1,4- diazabicyclo[2.2.2]octan-1-ium chloride[4][11] |
| SMILES String | CCCCC1(CS(=0) (=0)C2=C(C=C(C=C2)N(C)C)INVALID-LINK C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56 CCN(CC5)CC6)CCCC.[CI-][11] |
| CAS Number | 228113-66-4[1][6] |
| Molecular Formula | C40H56CIN3O4S[1][2] |
| Molecular Weight | 710.42 g/mol [1][2] |
| UNII | V78M04F0XC[1][12] |
| DrugBank ID | DBSALT003196[1] |

Table 2: Physicochemical Properties of Maralixibat Chloride

| Property | Value |
|-------------------------|-------------|
| AlogP | 6.62[13] |
| Hydrogen Bond Acceptors | 6[13] |
| Hydrogen Bond Donors | 1[13] |
| Rotatable Bonds | 13[13] |
| Polar Surface Area | 70.08 Ų[13] |
| Aromatic Rings | 3[13] |
| Heavy Atoms | 48[13] |
| | |

Synthesis of Maralixibat Chloride



The synthesis of **maralixibat chloride** is a multi-step process involving complex organic chemistry.[5] While specific proprietary details of the manufacturing process are not fully public, a general synthetic scheme can be outlined based on available patent literature.[14] The process begins with the synthesis of key intermediates, which are then coupled to form the core structure of the molecule, followed by final modifications to yield **maralixibat chloride**.[5] [15]

A patent application discloses a synthetic route that starts with the demethylation of a key intermediate, followed by a multi-step process to generate crude maralixibat, which is then purified by crystallization.[14] The synthesis involves the formation of a tetrahydrobenzothiepine (THBO) core structure.[16]



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General Synthetic Workflow for Maralixibat Chloride

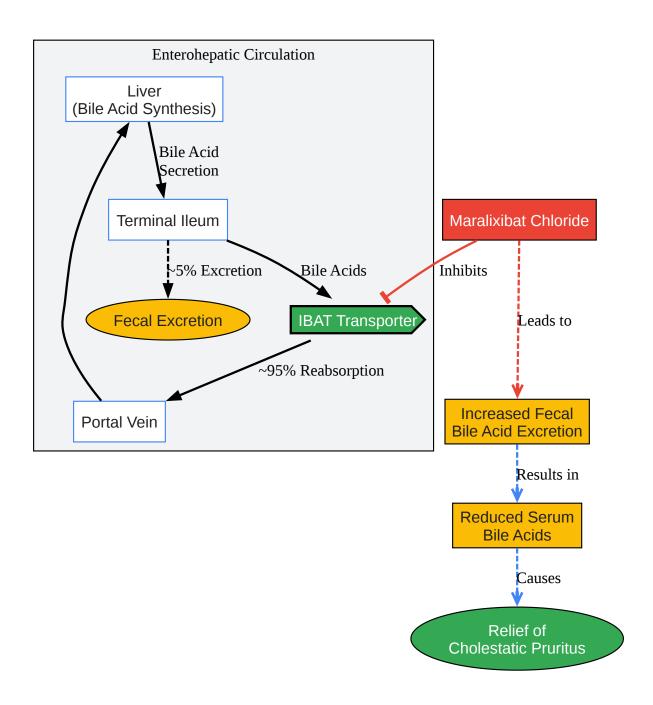
Mechanism of Action: IBAT Inhibition

Maralixibat chloride exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][7][17] IBAT is a protein primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the bloodstream, a process known as enterohepatic circulation.[7][8]

In cholestatic conditions like Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, which is believed to be a major cause of the associated pruritus (itching) and liver damage.[7][18]

By inhibiting IBAT, **maralixibat chloride** disrupts the enterohepatic circulation of bile acids.[2] [18] This leads to an increased amount of bile acids being excreted in the feces, which in turn lowers the concentration of bile acids in the serum.[7][8] The reduction in serum bile acids is thought to alleviate the pruritus and reduce the bile acid-induced liver injury.[17]





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Mechanism of Action of Maralixibat Chloride

Experimental Protocols for Efficacy Assessment



The clinical efficacy of **maralixibat chloride** has been evaluated in several clinical trials, with the pivotal ICONIC study providing key data for its approval.[9] The primary methods for assessing the drug's efficacy focus on both biochemical markers and patient-reported outcomes.

- Serum Bile Acid (sBA) Measurement: The concentration of total bile acids in the serum is a
 key biochemical endpoint.[19][20] Blood samples are collected from patients at baseline and
 at various time points throughout the study.[9] The sBA levels are quantified using standard
 laboratory techniques, such as enzymatic assays or liquid chromatography-mass
 spectrometry (LC-MS), to determine the change from baseline.[20]
- Pruritus Assessment: Cholestatic pruritus is the primary clinical symptom targeted by
 maralixibat chloride. Its severity is assessed using validated patient-reported outcome
 (PRO) instruments.[9][10] The Itch Reported Outcome (ItchRO) is a commonly used scale
 where patients or observers rate the severity of itching on a scale from 0 (none) to 4 (very
 severe).[10] These scores are collected daily or weekly to track changes in pruritus over
 time.[9][10]

Quantitative Clinical Data

Clinical trials have demonstrated that **maralixibat chloride** significantly reduces serum bile acid levels and improves pruritus in patients with Alagille syndrome.[9][20]

Table 3: Summary of Key Efficacy Data from the ICONIC Study



| Parameter | Result |
|------------------------------------|---|
| Study Population | Pediatric patients with Alagille syndrome (aged 12 months to 18 years)[9] |
| Primary Endpoint | Mean change in serum bile acid (sBA) levels during a 4-week randomized withdrawal period[9][20] |
| sBA Reduction (Overall Population) | Mean decrease of 88 μmol/L (31%) from a baseline of 283 μmol/L at week 18[20] |
| Pruritus Improvement | Clinically meaningful improvements in cholestatic pruritus observed in 84% of patients during the first year of treatment[10] |
| Correlation | Improvements in pruritus scores were correlated with decreases in serum bile acid levels (r=0.47) at 1 year[10] |

Conclusion

Maralixibat chloride represents a significant advancement in the treatment of cholestatic pruritus associated with Alagille syndrome. Its well-defined chemical structure allows for a highly specific mechanism of action, targeting the ileal bile acid transporter to interrupt the enterohepatic circulation of bile acids. The synthesis of this complex molecule requires a sophisticated, multi-step approach. Clinical data has robustly demonstrated its efficacy in reducing both the biochemical and clinical manifestations of cholestasis, offering a much-needed therapeutic option for patients with this debilitating rare disease.

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